2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
Scientific Research Applications
Insecticidal Properties
One notable application of compounds related to 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(furan-2-ylmethyl)acetamide is in the field of insecticides. Research has shown that derivatives of this compound can act as effective insecticidal agents. For instance, studies have focused on its use against the cotton leafworm, Spodoptera littoralis, highlighting its potential in agricultural pest control (Fadda et al., 2017).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of various derivatives of this compound have been extensively studied. Some of these compounds have shown significant activity against bacterial and fungal strains, which could be beneficial in the development of new antimicrobial drugs (MahyavanshiJyotindra et al., 2011).
Anticancer Potential
Derivatives of this compound have been explored for their anticancer effects. Studies have indicated that these compounds may exhibit potent antiproliferative activities against various human cancer cell lines, suggesting their potential use in cancer therapy (Wang et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural elucidation of these compounds have been a significant area of research. Advanced techniques such as NMR, IR, and mass spectroscopy have been employed to understand their chemical structures, which is crucial for their potential applications in various fields (Horishny et al., 2021).
Application in Drug Discovery
These compounds have also been studied for their potential in drug discovery, particularly as a base for developing new pharmacological agents. Their varied biological activities make them suitable candidates for further exploration in medicinal chemistry (Elnagdi & Wamhoff, 1981).
Pharmacological Activity Studies
Research has also delved into the pharmacological activity of these compounds, with a focus on how their structural variations impact their biological effects. Such studies are integral to understanding their mechanism of action and potential therapeutic uses (Medwid et al., 1990).
Future Directions
While specific future directions for “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(furan-2-ylmethyl)acetamide” are not available, research into similar compounds is ongoing. For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-12(14-8-10-4-3-7-19-10)9-20-13-16-15-11-5-1-2-6-17(11)13/h1-7H,8-9H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYXAKVMINRVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330785 |
Source
|
Record name | N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24832573 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307324-16-9 |
Source
|
Record name | N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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